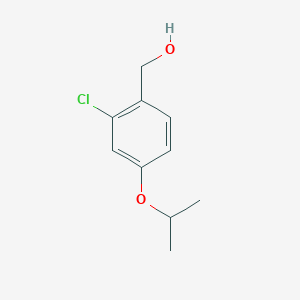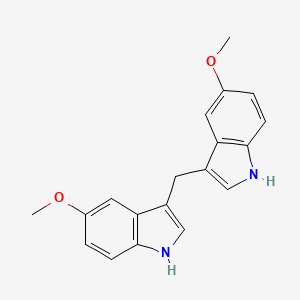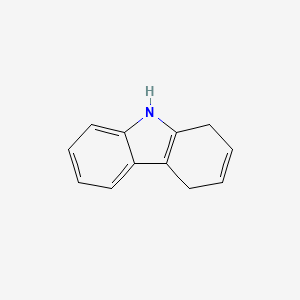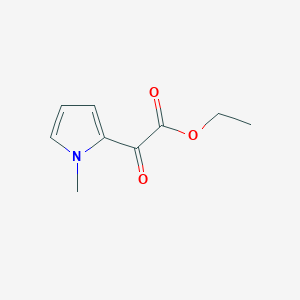
(2-Chloro-4-propan-2-yloxyphenyl)methanol
Overview
Description
“(2-Chloro-4-propan-2-yloxyphenyl)methanol” is a chemical compound with the CAS Number: 219764-66-6 . It has a molecular weight of 200.66 . The IUPAC name for this compound is (2-chloro-4-isopropoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7,12H,6H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a storage temperature of 2-8°C .Scientific Research Applications
1. Synthesis and Characterization
Compounds structurally related to "(2-Chloro-4-propan-2-yloxyphenyl)methanol" are often synthesized for their potential applications in various fields, including materials science, pharmaceuticals, and organic chemistry. For instance, the study by Bryndal et al. (2006) describes the solvent-free synthesis of methyl ester derivatives from different solvents, highlighting the importance of solvent choice in the crystallization and properties of synthesized compounds Bryndal, I., Jaremko, M., Jaremko, Ł., & Lis, T. (2006). Acta crystallographica. Section C, Crystal structure communications. Similarly, Čižmáriková et al. (2020) discuss the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, demonstrating methodologies that may be applicable to the synthesis and functionalization of "this compound" Čižmáriková, R., Markuliak, M., Habala, L., Valentová, J., & Bilková, A. (2020). European Pharmaceutical Journal.
2. Photoreactivity and Applications
Research into the photoreactivity of aromatic halides, as studied by Protti et al. (2004), provides insights into the potential reactivity and applications of chloro-substituted phenyl compounds. This research could inform the development of novel synthetic pathways and applications for compounds like "this compound" Protti, S., Fagnoni, M., Mella, M., & Albini, A. (2004). The Journal of organic chemistry.
3. Solubility and Material Properties
The solubility of chemical compounds, such as those described by Guo et al. (2008) for losartan potassium in various solvents, is crucial for their application in pharmaceuticals and materials science. Understanding the solubility and material properties of "this compound" could lead to its application in similar contexts Guo, K., Yin, Q., Yang, Y., Zhang, M., & Wang, J. (2008). Journal of Chemical & Engineering Data.
Safety and Hazards
Properties
IUPAC Name |
(2-chloro-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLAIVUNFDQQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-](/img/structure/B3349366.png)

![2-Hydrazinonaphth[1,2-d]imidazole](/img/structure/B3349381.png)
![1H-Pyrazolo[3,4-e]benzoxazole](/img/structure/B3349392.png)

![2-[(3-Methoxyphenyl)methyl]piperazine](/img/structure/B3349412.png)




![2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1,3-dimethyl-](/img/structure/B3349465.png)


![Furo[2,3-b]pyridine-5-carboxamide](/img/structure/B3349481.png)
